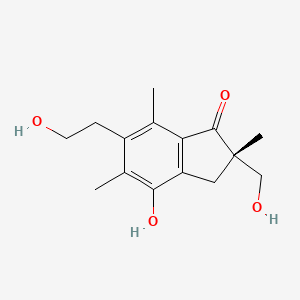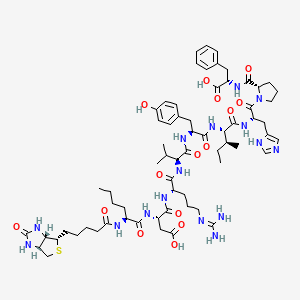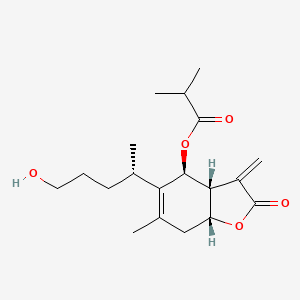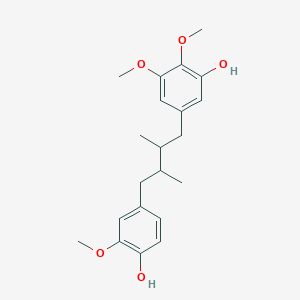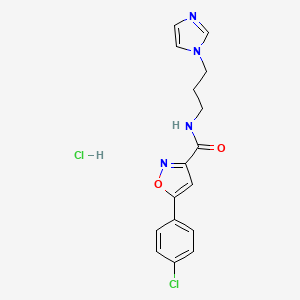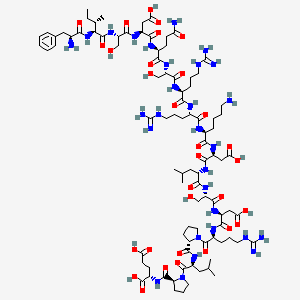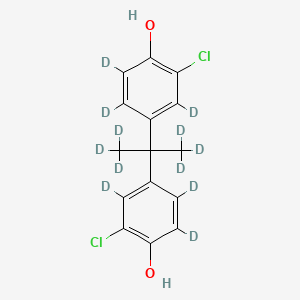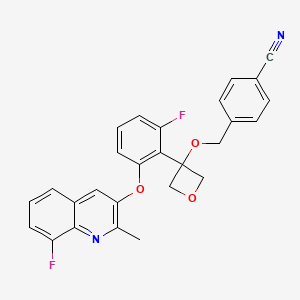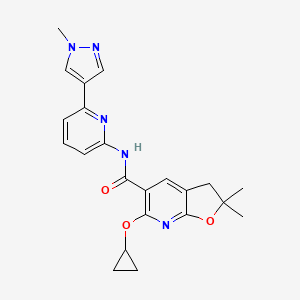
Irak4-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irak4-IN-26 is a selective and potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are involved in the body’s immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-26 typically involves the formation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure using various reagents and catalysts to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Irak4-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Irak4-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting IRAK4-related pathways.
Wirkmechanismus
Irak4-IN-26 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IRAK4 Inhibitor, Compound 26: Another potent inhibitor of IRAK4 with similar applications.
PF-06650833: A selective small-molecule inhibitor of IRAK4 used in preclinical and clinical studies.
Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for hematologic cancers and solid tumors.
Uniqueness
Irak4-IN-26 is unique due to its high selectivity and potency as an IRAK4 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H23N5O3 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |
InChI-Schlüssel |
QMGKOHZOWUGQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
